molecular formula C14H13N3O2S B4228834 6-(4-methylphenyl)sulfonyl-1H-benzimidazol-2-amine

6-(4-methylphenyl)sulfonyl-1H-benzimidazol-2-amine

Cat. No.: B4228834
M. Wt: 287.34 g/mol
InChI Key: CARKOHYFARXVEP-UHFFFAOYSA-N
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Description

6-(4-methylphenyl)sulfonyl-1H-benzimidazol-2-amine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a sulfonyl group attached to a benzimidazole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methylphenyl)sulfonyl-1H-benzimidazol-2-amine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-aminobenzimidazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-methylphenyl)sulfonyl-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfoxide derivatives.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution reaction.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

6-(4-methylphenyl)sulfonyl-1H-benzimidazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-methylphenyl)sulfonyl-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with biological molecules, influencing their activity. The benzimidazole ring can interact with enzymes or receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-methylphenyl)sulfinyl]-1H-benzimidazol-2-amine
  • 5-[(4-methylphenyl)sulfonyl]-1H-tetrazole
  • 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate

Uniqueness

6-(4-methylphenyl)sulfonyl-1H-benzimidazol-2-amine is unique due to its specific combination of a sulfonyl group and a benzimidazole ring. This combination can result in distinct chemical properties and biological activities compared to other similar compounds. The presence of the sulfonyl group can enhance the compound’s solubility and stability, while the benzimidazole ring can provide a versatile scaffold for further chemical modifications.

Properties

IUPAC Name

6-(4-methylphenyl)sulfonyl-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-9-2-4-10(5-3-9)20(18,19)11-6-7-12-13(8-11)17-14(15)16-12/h2-8H,1H3,(H3,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARKOHYFARXVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-methylphenyl)sulfonyl-1H-benzimidazol-2-amine
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6-(4-methylphenyl)sulfonyl-1H-benzimidazol-2-amine
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6-(4-methylphenyl)sulfonyl-1H-benzimidazol-2-amine
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6-(4-methylphenyl)sulfonyl-1H-benzimidazol-2-amine
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6-(4-methylphenyl)sulfonyl-1H-benzimidazol-2-amine

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